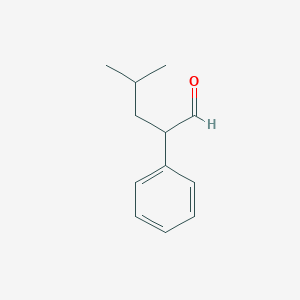

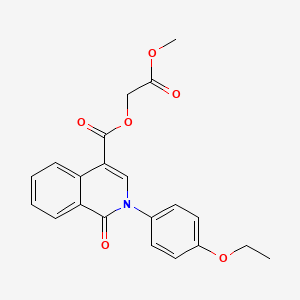

![molecular formula C26H20N2O4 B2559612 3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896805-10-0](/img/structure/B2559612.png)

3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The conditions under which reactions occur, the products formed, and the reaction mechanisms are all part of this analysis.Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis absorption, fluorescence, and NMR spectra, may also be analyzed.Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

Research has introduced novel methods for synthesizing chromeno[2,3-d]pyrimidine derivatives, highlighting their importance in pharmaceutical chemistry due to their antibacterial, fungicidal, antiallergic properties, and potential as neuropeptide S receptor antagonists. These compounds are typically synthesized through cyclization of certain barbituric acid derivatives or high-temperature condensation of salicyl alcohol with chlorouracil, showcasing their versatile chemical synthesis pathways (Osyanin et al., 2014).

Nonlinear Optical Properties

Styryl dyes related to the chromeno[2,3-d]pyrimidine structure have been studied for their third-order nonlinear optical properties, utilizing the Z-scan technique. These studies reveal promising applications in nonlinear optical materials for device applications due to their significant two-photon absorption phenomena, which is crucial for developing optical limiters and switches (Shettigar et al., 2009).

Anticancer Research

Derivatives of the chromeno[2,3-d]pyrimidine framework have been explored for their potential anticancer properties. For instance, novel synthesis and biological evaluation of pyrano[2,3-f]chromene-4,8-dione derivatives, a related compound, showed significant anticancer activities against various human cancer cell lines. This underlines the therapeutic potential of these compounds in oncology, offering a path for the development of new anticancer agents (Hongshuang Li et al., 2017).

Green Chemistry Applications

The "on-water" synthesis method utilizing l-proline catalysis to create pyrimidine-2,4-dione-, benzo[g]-, and dihydropyrano[2,3-g]chromene derivatives in aqueous media represents an advancement in green chemistry. This approach highlights the environmental benefits of water as a solvent in organic synthesis, reducing the need for toxic solvents and promoting sustainable chemical practices (Mofakham et al., 2013).

Safety And Hazards

This involves determining any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This could involve potential applications of the compound, further studies needed to fully understand its properties, or modifications that could be made to enhance its properties or reduce its hazards.

Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For a less-studied compound, some or all of this information may not be available. It’s always a good idea to consult a chemistry professional or refer to a trusted source for more detailed and specific information.

Eigenschaften

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-2-(2-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O4/c1-16-7-3-4-8-19(16)24-27-25-22(23(29)20-9-5-6-10-21(20)32-25)26(30)28(24)15-17-11-13-18(31-2)14-12-17/h3-14H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFBEWMSRNCLNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2559529.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2559532.png)

![4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2559534.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide](/img/structure/B2559536.png)

![Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate 2,2-dioxide](/img/structure/B2559543.png)

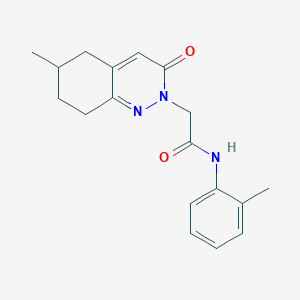

![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2559545.png)

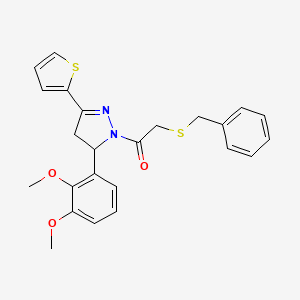

![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559547.png)